TAK-448 is a synthetic analog of kisspeptin, a peptide that plays a crucial role in the regulation of reproductive hormones. It is primarily designed to act as an agonist for the kisspeptin receptor, which is involved in various physiological processes, including the modulation of the hypothalamic-pituitary-gonadal axis. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of hormone-related diseases such as prostate cancer and metabolic disorders like non-alcoholic fatty liver disease.
TAK-448 is derived from the naturally occurring kisspeptin-54 peptide, which is encoded by the KISS1 gene. The compound has been classified as a nonapeptide, specifically a modified form of kisspeptin that exhibits enhanced stability and potency compared to its natural counterparts. The development of TAK-448 aims to leverage the biological activity of kisspeptins while minimizing their rapid degradation in biological systems.
The synthesis of TAK-448 involves several key steps that include solid-phase peptide synthesis techniques. The process typically begins with the attachment of amino acids to a resin, followed by sequential coupling reactions to build the peptide chain. After synthesis, the peptide is cleaved from the resin using a trifluoroacetic acid-based cleavage mixture, which allows for purification through reverse-phase high-performance liquid chromatography (RP-HPLC) .
The molecular structure of TAK-448 is characterized by its sequence of amino acids that mimic those found in natural kisspeptins. The specific modifications made to enhance its stability and receptor affinity are critical for its function as an agonist.
TAK-448 undergoes various chemical interactions upon administration that facilitate its mechanism of action. These reactions primarily involve binding to the kisspeptin receptor, leading to downstream signaling events.
TAK-448 functions primarily through its interaction with the kisspeptin receptor, leading to modulation of gonadotropin-releasing hormone release. This process is crucial for regulating reproductive hormone levels.
TAK-448 possesses distinct physical and chemical properties that influence its pharmacokinetics and therapeutic efficacy.
TAK-448 has been explored for several scientific applications:
Kisspeptin, a neuropeptide encoded by the KISS1 gene, serves as the primary endogenous ligand for the G protein-coupled receptor KISS1R (also known as GPR54). This signaling system is a critical gatekeeper of the hypothalamic-pituitary-gonadal (HPG) axis. Upon binding to KISS1R on gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus, kisspeptin triggers pulsatile GnRH secretion. This stimulates pituitary release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately driving gonadal production of sex steroids like testosterone (T) in males [2] [5].
The kisspeptin-KISS1R interaction exhibits a unique bidirectional regulatory capacity: Acute administration potently stimulates gonadotropin release, while sustained exposure induces paradoxical downregulation of the HPG axis. This occurs through receptor desensitization and subsequent suppression of GnRH neuronal activity, leading to reduced LH/FSH secretion and profound decreases in gonadal steroids. This physiological paradox provides the foundational rationale for therapeutic applications in hormone-dependent disorders [2] [6].
Native kisspeptin-54 and its bioactive C-terminal fragment (kisspeptin-10, KP-10) suffer from pharmacokinetic limitations, notably rapid enzymatic degradation in plasma, resulting in extremely short in vivo half-lives (minutes). This instability severely restricts their therapeutic utility. Consequently, structurally modified analogs with enhanced metabolic stability and receptor binding affinity were developed to enable robust clinical investigation [3] [5].
TAK-448 emerged as a prime candidate for two key research domains:
Table 1: Key Kisspeptin Analogs in Clinical Research
Compound | Key Structural Modifications | Primary Research Focus | Status |
---|---|---|---|
TAK-448 (MVT-602) | Nonapeptide with AzaGly, D-Tyr, Hyp, Arg(Me); Enhanced protease resistance | Prostate cancer, Hypogonadism | Phase 2 (Terminated) |
Native Kisspeptin-10 (KP-10) | Native decapeptide sequence (C-terminal 10-aa) | Physiological studies | Research tool |
TAK-683 | Related investigational analog | Metastasis suppression | Preclinical |
TAK-448 (C₅₈H₈₀N₁₆O₁₄, MW 1225.36 Da) is a rationally designed nonapeptide analog of the minimal bioactive KP-10 sequence. Key structural innovations confer enhanced pharmaceutical properties:
TAK-448 functions as a full and potent KISS1R agonist. In vitro receptor binding assays demonstrate high affinity, with an IC₅₀ of 460 pM. Functional assays measuring intracellular calcium mobilization or inositol phosphate accumulation confirm potent receptor activation (EC₅₀ = 632 pM), establishing it as a full agonist comparable in intrinsic efficacy to native kisspeptin [3] [10]. Its pharmacokinetic profile, characterized by rapid absorption (Tₘₐₓ: 0.25-0.5 hours post-SC) and moderate terminal half-life (t₁/₂: 1.4-5.3 hours in humans), enables sustained receptor engagement suitable for chronic administration studies [2] [7]. Crucially, TAK-448 exhibits significantly enhanced plasma stability compared to native kisspeptins, attributable to its engineered modifications, making it viable for sustained-release formulations like depots [5] [7].
Table 2: Preclinical Efficacy of TAK-448 in Prostate Cancer Models
Model System | TAK-448 Regimen | Key Pharmacodynamic Effects | Therapeutic Outcome |
---|---|---|---|
Healthy Males (Human Phase 1) | Continuous SC infusion (0.1–1 mg/day, 14 days) | Initial T surge (48h), then sustained suppression to castration levels (<50 ng/dL) by Day 8 | Proof-of-mechanism for HPG downregulation |
PC Patients (Human Phase 1) | SC Depot (12–24 mg) | T suppression <20 ng/dL in 80% patients; PSA reduction >50% (24 mg cohort) | Antigen response indicating tumor burden reduction |
Rat VCaP Xenograft (ASPC) | Intermittent SC (0.01–3 mg/kg) | Rapid, profound T & DHT suppression; Reduced intra-tumoral androgens | Superior tumor growth suppression vs. leuprolide; Delayed CRPC onset |
Rat JDCaP Model (ASPC) | SC administration | Rapid reduction in plasma PSA | Validation of androgen-dependent biomarker suppression |
The anti-tumor efficacy of TAK-448 is particularly notable in androgen-sensitive prostate cancer (ASPC) models. In the rat VCaP xenograft model, TAK-448 administration (0.01-3 mg/kg) induced significantly more rapid and profound suppression of plasma testosterone and intra-tumoral dihydrotestosterone (DHT) compared to the GnRH agonist leuprolide (TAP-144). This potent androgen suppression correlated with superior inhibition of tumor growth during both the androgen-sensitive phase and a delayed transition to castration-resistant prostate cancer (CRPC) [5] [6]. Furthermore, evidence suggests TAK-448 may exert direct anti-proliferative effects on certain prostate cancer cell lines (e.g., VCaP cells) independent of its systemic hormonal effects, potentially linked to KISS1R signaling pathways modulating cell proliferation or metastasis suppression – a property originally ascribed to the KISS1 gene [5] [7] [10].
Table 3: Standardized Nomenclature for TAK-448 and Related Compounds
Identifier Type | Designation | Source/Reference |
---|---|---|
Systematic Name | (2S)-2-[[(2S,4R)-1-[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide | IUPAC [7] [9] |
Common Synonyms | TAK-448; MVT-602; RVT-602; Ac-D-Tyr-D-Hyp-Asn-Thr-Phe-AzaGly-Leu-Arg(Me)-Trp-NH₂ | Research Literature [3] [8] |
CAS Registry | 1234319-68-6 (free base); 1470374-22-1 (acetate salt) | PubChem, BOC Sciences [1] [7] |
UNII | F5X2S8T7CV (acetate) | NCATS Inxight [9] |
DrugBank ID | DB11975 (free base); DBSALT002114 (acetate) | DrugBank [4] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: